6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as CPS, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular formula of CPS is C11H7ClN2O2S. As a pyridazine derivative, it features a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
Pyridazine derivatives can be synthesized through a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to the pyridazine ring .Physical And Chemical Properties Analysis
CPS is a solid compound with a molecular weight of 266.7 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Antimicrobial and Antifungal Properties
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid derivatives have been evaluated for their potential as antimicrobial and antifungal agents. Notably, certain derivatives exhibited significant activity against virulent strains of Mycobacterium tuberculosis, with growth inhibition rates ranging from 50 to 100% at a concentration of 6.25 microg/mL in preliminary screenings. These findings underscore the potential of such compounds in the development of new antituberculotics and antifungal medications, highlighting their relevance in addressing global health challenges related to infectious diseases (Jampílek, Doležal, & Buchta, 2007).
Antibacterial Applications
Research into pyridazine-3-carboxylic acid derivatives, including those similar in structure to 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid, has demonstrated promising antibacterial properties. These compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, revealing the sulfamide derivative as particularly effective. This highlights the potential for these compounds to contribute to the development of new antibacterial drugs, addressing the pressing need for novel antibiotics in the face of increasing bacterial resistance (Bildirici, Şener, & Tozlu, 2007).
Future Directions
The synthesis and study of pyridazine derivatives, including CPS, is an active area of research. These compounds have shown promise in various applications, particularly in medicinal chemistry . Future work could involve further optimization of the synthesis process and exploration of the biological activities of these compounds.
properties
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHSTSBPHUOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.